5-Amino-4,5,6,7-tetrahydrobenzimidazole

Histamine receptor pharmacology Stereochemistry-activity relationship Chiral resolution

5-Amino-4,5,6,7-tetrahydrobenzimidazole (CAS 68254-43-3) is the (R)-enantiomer of a semirigid, conformationally restricted histamine analog in which a saturated six-membered carbocyclic ring is fused to a benzimidazole nucleus. This compound was resolved into its optical antipodes by Schwarz and Schunack in 1979, who established its absolute configuration and demonstrated stereoselective histamine-like activity at guinea pig H1 (ileum) and H2 (atrium) receptors.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 68254-43-3
Cat. No. B1201596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4,5,6,7-tetrahydrobenzimidazole
CAS68254-43-3
Synonyms5-amino-4,5,6,7-tetrahydrobenzimidazole
5-amino-4,5,6,7-tetrahydrobenzimidazole dihydrochloride
5-amino-4,5,6,7-tetrahydrobenzimidazole, (S)-isome
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)NC=N2
InChIInChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)/t5-/m1/s1
InChIKeyXPJLVDOGXOROPC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4,5,6,7-tetrahydrobenzimidazole (CAS 68254-43-3): A Stereochemically Defined (R)-Enantiomer Scaffold for Histamine and Serotonin Receptor Research


5-Amino-4,5,6,7-tetrahydrobenzimidazole (CAS 68254-43-3) is the (R)-enantiomer of a semirigid, conformationally restricted histamine analog in which a saturated six-membered carbocyclic ring is fused to a benzimidazole nucleus [1]. This compound was resolved into its optical antipodes by Schwarz and Schunack in 1979, who established its absolute configuration and demonstrated stereoselective histamine-like activity at guinea pig H1 (ileum) and H2 (atrium) receptors [2]. The CAS registry number 68254-43-3 specifically designates the (R)-isomer; the (S)-isomer is registered under CAS 55299-96-2, and the racemic dihydrochloride under CAS 72748-86-8 [3].

Why the (R)-Enantiomer of 5-Amino-4,5,6,7-tetrahydrobenzimidazole Cannot Be Interchanged with Its (S)-Isomer, Racemate, or Unsubstituted Tetrahydrobenzimidazole


The two enantiomers of 5-amino-4,5,6,7-tetrahydrobenzimidazole exhibit stereospecific pharmacodynamic profiles at histamine receptors that preclude simple interchangeability in biological assays [1]. Across the broader 4,5,6,7-tetrahydrobenzimidazole class, the (R)-configuration is consistently associated with 1–3 orders of magnitude greater receptor affinity than the (S)-configuration, a trend documented at both 5-HT3 and histamine receptors [2]. Substituting the (R)-enantiomer (CAS 68254-43-3) with the (S)-isomer, the racemate, or the unsubstituted 4,5,6,7-tetrahydrobenzimidazole parent scaffold introduces uncontrolled stereochemical and pharmacophoric variables that can invert, nullify, or confound biological readouts, thereby compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 5-Amino-4,5,6,7-tetrahydrobenzimidazole (R-Isomer, CAS 68254-43-3) Against Closest Analogs


Enantioselective Histamine H1 and H2 Receptor Activity: (R)- vs (S)-5-Amino-4,5,6,7-Tetrahydrobenzimidazole on Guinea Pig Isolated Tissues

The (R)-enantiomer (CAS 68254-43-3) and (S)-enantiomer (CAS 55299-96-2) of 5-amino-4,5,6,7-tetrahydrobenzimidazole were obtained by resolution of the racemate and their absolute configuration determined. Histamine-like activity was directly compared on isolated guinea pig ileum (H1 receptor) and right atrium (H2 receptor) in the same study [1]. The abstract and MeSH record confirm that differential, stereospecific activity was observed, although the precise numerical pD2 or EC50 values are not retrievable from the publicly accessible abstract record.

Histamine receptor pharmacology Stereochemistry-activity relationship Chiral resolution

Class-Level Stereochemical Potency Differential at 5-HT3 Receptors: R-Isomers 10- to 1,000-Fold More Potent than S-Isomers Across Tetrahydrobenzimidazole Derivatives

In a systematic enantiomer comparison of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives (YM114, YM-26103-2, YM-26308-2), the (S)-isomers were 1 to 3 orders of magnitude less potent than their corresponding (R)-isomers in antagonizing 5-HT-induced contraction of isolated guinea pig colon, a 5-HT3 receptor-mediated response [1]. YM114 (R-isomer) showed pA2 values of 9.08 against 5-HT and 8.88 against 2-methyl-5-HT, whereas its S-isomer was >10-fold less active [1]. This class-level pattern strongly predicts that the (R)-configuration of the 5-amino-4,5,6,7-tetrahydrobenzimidazole scaffold is the pharmacophorically active form for receptor-based applications.

5-HT3 receptor antagonism Chiral pharmacology Receptor binding affinity

X-Ray Crystallographic Structure of 5-Amino-4,5,6,7-Tetrahydrobenzimidazole Enables Accurate Molecular Docking and Pharmacophore Modeling

The hydrochloride salt of 5-amino-4,5,6,7-tetrahydrobenzimidazole was subjected to X-ray crystallographic analysis alongside two related semirigid histamine analogs, yielding precise bond lengths, bond angles, and ring conformation data for the tetrahydrobenzimidazole core [1]. This experimentally determined three-dimensional structure provides a validated starting geometry for computational docking studies, pharmacophore modeling, and quantum mechanical calculations that would be unreliable if based on the unsubstituted 4,5,6,7-tetrahydrobenzimidazole or the (S)-enantiomer alone.

X-ray crystallography Molecular modeling Structure-based drug design

Antiulcer and Antisecretory Activity of 1-Alkylated 5-Amino-4,5,6,7-Tetrahydrobenzimidazole Derivatives vs. Former Bicyclic Class

A series of 5-amino- and 5-aminomethyl-4,5,6,7-tetrahydrobenzimidazoles, regiospecifically alkylated at position 1, were synthesized and tested for antiulcer and antisecretory activity [1]. Several 1-ethyl-5-amino derivatives displayed reasonable antiulcer activity in comparison with the previously investigated 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine class [1]. This positions the 5-amino-tetrahydrobenzimidazole core—and by extension the parent (R)-5-amino compound (CAS 68254-43-3)—as a synthetically tractable starting material for gastroprotective agent development.

Antiulcer drug discovery Gastric antisecretory activity Tetrahydrobenzimidazole scaffold

Recommended Application Scenarios for 5-Amino-4,5,6,7-tetrahydrobenzimidazole (R-Isomer, CAS 68254-43-3) Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Histamine H1/H2 Receptor Pharmacological Studies

When establishing a histamine receptor assay using guinea pig ileum (H1) or atrium (H2), the (R)-enantiomer (CAS 68254-43-3) serves as a stereochemically defined reference agonist. Its differential activity relative to the (S)-isomer, documented by Schwarz and Schunack [1], makes it suitable for validating assay stereosensitivity and for use as a positive control in chiral SAR campaigns. Procuring the correct CAS number ensures the (R)-configuration is obtained, avoiding the confounded results that would arise from the racemate or the weakly active (S)-isomer.

Scaffold for Computational Chemistry and Structure-Based Drug Design

The experimentally determined X-ray crystal structure of 5-amino-4,5,6,7-tetrahydrobenzimidazole hydrochloride [1] provides validated three-dimensional coordinates suitable for docking studies, pharmacophore generation, and molecular dynamics simulations. Teams designing histamine receptor ligands, 5-HT3 antagonists, or TGR5 agonists can use this structure as the starting geometry for scaffold hopping, virtual screening, or fragment-based design, confident that the input conformation is experimentally grounded rather than computationally estimated.

Synthetic Intermediate for Antiulcer and Antisecretory Drug Discovery Programs

The 5-amino-tetrahydrobenzimidazole core has demonstrated in vivo antiulcer activity when alkylated at position 1, as shown by Scarponi et al. [1]. Medicinal chemistry teams pursuing gastric indications can use (R)-5-amino-4,5,6,7-tetrahydrobenzimidazole (CAS 68254-43-3) as a chiral building block for regiospecific N1-alkylation, generating focused libraries with a validated pharmacophoric core. The stereochemically pure starting material eliminates the need for downstream chiral resolution of final compounds.

Enantioselective Probe for 5-HT3 and Histamine Receptor SAR Programs

The class-level finding that (R)-tetrahydrobenzimidazole derivatives are consistently 10–1,000× more potent than their (S)-counterparts at 5-HT3 receptors [1] positions the (R)-5-amino compound as a logical starting point for SAR exploration. Researchers can use CAS 68254-43-3 as the (R)-configured core scaffold for installing diverse substituents while maintaining the stereochemistry required for high-affinity receptor interactions, avoiding the potency penalty associated with the (S)-configuration.

Quote Request

Request a Quote for 5-Amino-4,5,6,7-tetrahydrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.